Synthetic Utility: Modular Synthesis of Kinase Inhibitors via Vilsmeier-Haack and Condensation
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) demonstrates specific synthetic utility as a 6-azaindole building block. It can be prepared through a modern synthetic route involving: (i) the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyles, and (ii) condensation with glycine methyl ester, which specifically yields the 3-acetate substituted isomer [1]. This route, supported by DFT calculations, provides chemists with a reliable and validated method to access this key scaffold for further functionalization into more complex molecules, such as kinase inhibitors [1].
| Evidence Dimension | Synthetic route validation and product identity |
|---|---|
| Target Compound Data | Accessible via a validated route using Vilsmeier-Haack reaction followed by condensation with glycine methyl ester; product identity confirmed by DFT calculations |
| Comparator Or Baseline | Other pyrrolopyridine isomers or derivatives may require entirely different synthetic approaches and starting materials |
| Quantified Difference | N/A (Methodological differentiation) |
| Conditions | 4-aroyl pyrroles as starting materials, Vilsmeier-Haack conditions, glycine methyl ester condensation [1] |
Why This Matters
This evidence provides a verified synthetic entry point to the specific 3-acetate-substituted 6-azaindole scaffold, which is a critical prerequisite for its use in generating focused libraries for drug discovery, reducing time spent on route scouting.
- [1] Efimov IV, Sultanova YV, Cicolella A, et al. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Adv. 2024;22(31):6331-6341. View Source
